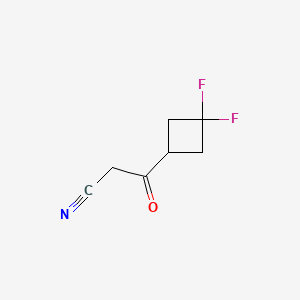

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

カタログ番号 B566697

CAS番号:

1234616-26-2

分子量: 159.136

InChIキー: XZOQNSZPBYTVMA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“3,3-Difluorocyclobutyl” is a type of fluorinated building block . It’s used in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of “3,3-Difluorocyclobutyl” compounds typically includes a cyclobutyl ring with two fluorine atoms attached to the same carbon .Physical And Chemical Properties Analysis

For “3,3-Difluorocyclobutyl” compounds, some physical and chemical properties include a density of 1.2±0.1 g/cm³, boiling point of 130.9±10.0 °C at 760 mmHg, and a flash point of 33.0±19.0 °C .科学的研究の応用

-

Enzyme Inhibition

- Field : Biochemistry

- Application : Given the presence of the carbamate functional group, compounds like Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate could potentially be investigated in areas related to enzyme inhibition.

- Method : Research could explore if this compound has inhibitory effects on specific enzymes of interest.

- Results : The outcomes of such research would depend on the specific enzymes targeted and the effectiveness of the compound as an inhibitor.

-

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Carbamates are a diverse class of compounds with various biological activities. This compound could be studied for potential medicinal properties.

- Method : The methods would involve synthesizing the compound and testing its biological activity in relevant assays.

- Results : The results would depend on the specific biological activities tested and the effectiveness of the compound.

-

Antimicrobial Evaluation

- Field : Medicinal Chemistry

- Application : A strategic synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has been achieved and evaluated for in vitro antibacterial and antifungal activities .

- Method : The synthesis involved the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction .

- Results : Some of the synthesized compounds showed good antimicrobial activities against bacteria and fungi .

-

Asymmetric Transfer Hydrogenation

- Field : Organic Chemistry

- Application : A series of 3,3-difluoro-substituted 3H-indoles underwent asymmetric transfer hydrogenation .

- Method : The method involved using a chiral phosphoric acid as a Brønsted acid catalyst and Hantzsch ester as the hydrogen source .

- Results : The target products were obtained with excellent yields and optical purity .

-

N-(3,3-Difluorocyclobutyl)formamide

- Field : Organic Chemistry

- Application : This compound could be used as a building block in the synthesis of more complex organic molecules .

- Method : The specific methods would depend on the target molecule being synthesized .

- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .

-

2-(3,3-Difluorocyclobutyl)acetic acid

- Field : Organic Chemistry

- Application : This compound could also be used as a building block in the synthesis of more complex organic molecules .

- Method : The specific methods would depend on the target molecule being synthesized .

- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .

-

N-(3,3-Difluorocyclobutyl)formamide

- Field : Organic Chemistry

- Application : This compound could be used as a building block in the synthesis of more complex organic molecules .

- Method : The specific methods would depend on the target molecule being synthesized .

- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .

-

2-(3,3-Difluorocyclobutyl)acetic acid

- Field : Organic Chemistry

- Application : This compound could also be used as a building block in the synthesis of more complex organic molecules .

- Method : The specific methods would depend on the target molecule being synthesized .

- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .

-

3-(3,3-Difluorocyclobutyl)phenol

- Field : Pharmaceutical Testing

- Application : This compound could be used for pharmaceutical testing .

- Method : The specific methods would depend on the type of pharmaceutical testing being conducted .

- Results : The results would depend on the success of the testing and the properties of the resulting compound .

Safety And Hazards

特性

IUPAC Name |

3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQNSZPBYTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | |

Synthesis routes and methods

Procedure details

To a solution of NaH (2.85 g, 71.1 mmol) in dioxane (200 mL) was added MeCN (2.92 g. 71.1 mmol). The mixture was stirred for 20 min, then the solution of 4-methoxybenzyl 3,3-difluorocyclobutanecarboxylate (14.0 g, 54.7 mmol) in dioxane (100 mL) was added dropwise. After the mixture was heated at reflux for 4 h, the reaction mixture was poured into water (400 mL) and extracted with EtOAc (200 mL). The pH of the aqueous layer adjusted to 7 with 3N HCl and extracted with EtOAc. The organic layer was washed with brine (200 mL), dried (Na2SO4), filtered and concentrated to afford 13.5 g crude 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile which was used in the next step without purification.

Quantity

14 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)

![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)